Tert-butyl 4-amino-2-(trifluoromethyl)benzoate
CAS No.: 1311200-05-1
Cat. No.: VC2562012
Molecular Formula: C12H14F3NO2
Molecular Weight: 261.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1311200-05-1 |
---|---|
Molecular Formula | C12H14F3NO2 |
Molecular Weight | 261.24 g/mol |
IUPAC Name | tert-butyl 4-amino-2-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-5-4-7(16)6-9(8)12(13,14)15/h4-6H,16H2,1-3H3 |
Standard InChI Key | CLJQXSMSVHCCST-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)C(F)(F)F |
Introduction
Chemical Identity and Structure
Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is characterized by its distinctive molecular structure featuring a benzoate framework with multiple functional groups. The compound contains a tert-butyl group connected to the carboxyl function, an amino group at the para-position, and a trifluoromethyl group at the ortho-position relative to the carboxyl group.
Identification Parameters
The compound can be identified through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters
Identifier | Value |
---|---|
CAS Number | 1311200-05-1 |
IUPAC Name | tert-butyl 4-amino-2-(trifluoromethyl)benzoate |
Molecular Formula | C₁₂H₁₄F₃NO₂ |
Molecular Weight | 261.240 g/mol |
MDL Number | MFCD08703395 |
PubChem CID | 70247785 |
Structural Representation
The compound features several key structural elements that contribute to its chemical behavior:
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A benzene ring as the core structure
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A tert-butyl ester group
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A primary amine group at the para position
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A trifluoromethyl group at the ortho position
The standard chemical representation includes SMILES notation and InChI identifiers which provide standardized structural information .
Table 2: Structural Identifiers
Identifier Type | Value |
---|---|
SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)C(F)(F)F |
Standard InChI | InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-5-4-7(16)6-9(8)12(13,14)15/h4-6H,16H2,1-3H3 |
InChI Key | CLJQXSMSVHCCST-UHFFFAOYSA-N |
Physical and Chemical Properties
Tert-butyl 4-amino-2-(trifluoromethyl)benzoate exhibits distinct physicochemical properties that are important for understanding its behavior in different environments and applications.
Basic Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics as detailed in Table 3.
Table 3: Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 345.7±42.0 °C at 760 mmHg |
Flash Point | 162.9±27.9 °C |
Exact Mass | 261.097656 |
Solubility and Partition Characteristics
The lipophilic nature of tert-butyl 4-amino-2-(trifluoromethyl)benzoate is reflected in its partition coefficient and other solubility-related parameters .
Table 4: Solubility-Related Parameters
Parameter | Value |
---|---|
LogP | 4.50 |
Vapour Pressure | 0.0±0.8 mmHg at 25°C |
Index of Refraction | 1.486 |
TPSA | 52.32 Ų |
GI Absorption | High |
The compound's relatively high LogP value of 4.50 indicates significant lipophilicity, which is important for its potential pharmaceutical applications . The high predicted gastrointestinal absorption suggests favorable drug-like properties for oral administration routes .
Synthesis Methods
The synthesis of tert-butyl 4-amino-2-(trifluoromethyl)benzoate typically involves multiple chemical reactions with careful control of reaction conditions.
General Synthetic Approach
The synthesis generally begins with appropriate benzoic acid derivatives and involves trifluoromethylation steps to introduce the -CF₃ group. The tert-butyl ester group is usually introduced through esterification reactions using tert-butanol or related reagents under acidic conditions.
Key Synthetic Steps
A typical synthetic route may include:
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Starting with a suitable benzoic acid derivative
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Introduction of the trifluoromethyl group using trifluoromethylating agents
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Reduction or modification of functional groups to introduce the amino group at the para position
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Esterification with tert-butanol or tert-butyl reagents to form the ester
The precise synthetic pathway may vary depending on the available starting materials and specific requirements for purity and scale.
Applications in Research
Tert-butyl 4-amino-2-(trifluoromethyl)benzoate has found important applications in various research areas, particularly in pharmaceutical development and materials science.
Pharmaceutical Applications
The compound serves as a valuable building block in medicinal chemistry for several reasons:
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The trifluoromethyl group enhances lipophilicity, which can improve bioavailability of pharmaceutical compounds
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The amino group provides a site for further functionalization to create more complex drug candidates
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The tert-butyl ester group can serve as a protecting group that can be selectively removed under mild conditions
Materials Science Applications
In materials science, the compound and its derivatives contribute to the development of:
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Specialty polymers with unique properties
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Novel organic electronic materials
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Advanced coating technologies
The trifluoromethyl group, in particular, imparts distinctive electronic properties and chemical stability to materials incorporating this structural element.
Category | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Molecular Properties and Structure-Activity Relationships
The molecular properties of tert-butyl 4-amino-2-(trifluoromethyl)benzoate contribute significantly to its behavior in biological systems and chemical reactions.
Key Molecular Descriptors
Several molecular descriptors provide insight into the compound's potential behavior in different environments .
Table 6: Molecular Descriptors
Descriptor | Value |
---|---|
Number of heavy atoms | 18 |
Number of aromatic heavy atoms | 6 |
Fraction Csp³ | 0.42 |
Number of rotatable bonds | 4 |
Number of H-bond acceptors | 5.0 |
Number of H-bond donors | 1.0 |
Molar Refractivity | 61.59 |
Structure-Activity Considerations
The presence of specific functional groups in tert-butyl 4-amino-2-(trifluoromethyl)benzoate contributes to its potential biological activity:
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The trifluoromethyl group increases metabolic stability and enhances binding to target proteins through hydrophobic interactions
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The primary amine group can participate in hydrogen bonding with biological targets
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The aromatic ring provides a rigid scaffold for precise spatial arrangement of the functional groups
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The tert-butyl ester moiety can influence lipophilicity and serves as a potential site for metabolic cleavage
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